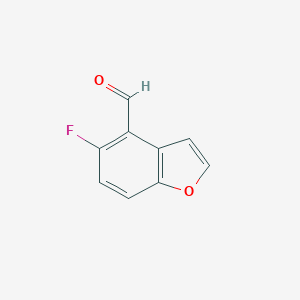

5-Fluorobenzofuran-4-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoro-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZVZQXBAPJNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 5 Fluorobenzofuran 4 Carbaldehyde

Reaction Pathways Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is subsequently protonated, typically by a weak acid or during workup, to yield an alcohol.

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated to give the final alcohol product.

For 5-Fluorobenzofuran-4-carbaldehyde, this pathway allows for the introduction of a variety of substituents. For instance, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would introduce an alkyl or aryl group (R) and convert the aldehyde into a secondary alcohol. Similarly, the addition of cyanide ions (from sources like HCN or NaCN) results in the formation of a cyanohydrin. libretexts.org

| Nucleophile | Reagent Type | Product Class |

|---|---|---|

| Hydride (H⁻) | Reducing Agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

| Organometallics (R⁻) | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Secondary Alcohol |

| Cyanide (CN⁻) | HCN, NaCN, KCN | Cyanohydrin |

| Alcohols (R'OH) | Acid or Base Catalysis | Hemiacetal/Acetal |

The aldehyde group in this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The oxidation of this compound would yield 5-Fluorobenzofuran-4-carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol, (5-Fluorobenzofuran-4-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as is the more reactive lithium aluminum hydride (LiAlH₄).

The Knoevenagel condensation is a nucleophilic addition reaction involving an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org This reaction is a powerful method for forming carbon-carbon double bonds. sphinxsai.comdamascusuniversity.edu.sy

In the context of this compound, the reaction would proceed as follows:

The basic catalyst (e.g., piperidine, DBU) deprotonates the active methylene compound (e.g., malononitrile (B47326), diethyl malonate) to form a carbanion (enolate). wikipedia.orgnih.gov

The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzofuran (B130515) carbaldehyde.

A tetrahedral intermediate is formed, which then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

This reaction is widely used to synthesize various functionalized alkenes, which can serve as intermediates for more complex molecules. nih.gov For example, reacting this compound with malononitrile would produce (5-Fluorobenzofuran-4-yl)methylenemalononitrile.

Reactivity Influenced by Fluorine Substitution

The fluorine atom at the 5-position significantly modulates the electronic properties of the benzofuran ring system and, consequently, the reactivity of the aldehyde group.

Fluorine exerts two primary electronic effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This inductive effect is powerful and deactivates the aromatic ring towards electrophilic substitution while increasing the electrophilicity of the carbonyl carbon. The increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack compared to its non-fluorinated analog.

Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the π-system of the aromatic ring. This resonance effect is generally weaker for fluorine compared to other halogens but still acts to donate electron density, opposing the inductive effect.

| Effect | Description | Impact on Aldehyde Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density through σ-bonds. | Increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition. |

| Mesomeric Effect (+M) | Weak donation of electron density into the π-system. | Slightly counteracts the inductive effect, but the net effect is electron withdrawal. |

The presence of the fluorine atom can also influence the selectivity of certain reactions. For reactions involving the benzofuran ring itself, such as electrophilic aromatic substitution, the fluorine atom and the furan (B31954) oxygen direct incoming electrophiles. While the aldehyde is a deactivating group, the fluorine (an ortho-, para-director) and the furan ring itself will influence the position of any further substitution.

In reactions where new chiral centers are formed, such as the nucleophilic addition of a non-symmetrical nucleophile to the aldehyde, the fluorine atom could potentially exert a subtle influence on the stereochemical outcome (diastereoselectivity), although steric hindrance from the peri-position relative to the furan ring is likely a more dominant factor. Studies on related fluorinated systems have shown that fluorine can influence the stereoselectivity of cycloaddition reactions, suggesting its electronic properties can play a role in transition state stabilization. researchgate.net

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and functionalization a significant challenge. However, the presence of the electron-withdrawing carbaldehyde group and the benzofuran ring system may influence the reactivity of the C-F bond at the 5-position.

Transition-metal catalysis is a common strategy for C-F bond activation. Palladium or nickel complexes, for example, could potentially insert into the C-F bond, leading to intermediates that can undergo cross-coupling reactions. These reactions would allow for the replacement of the fluorine atom with other functional groups, such as alkyl, aryl, or amino groups. The specific conditions for such transformations, including the choice of catalyst, ligand, and reaction partners, would require empirical determination for this compound.

Another potential avenue for C-F bond functionalization is nucleophilic aromatic substitution (SNAr). While typically difficult for fluoroarenes, the presence of the activating aldehyde group ortho to the fluorine might render the aromatic ring sufficiently electron-deficient to undergo substitution with strong nucleophiles under forcing conditions.

Reactions of the Benzofuran Heterocycle

The benzofuran ring system is susceptible to a variety of reactions, influenced by the electron-donating nature of the oxygen atom and the presence of the fused benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring is generally activated towards electrophilic aromatic substitution. The electron-donating oxygen atom directs incoming electrophiles primarily to the 2- and 3-positions of the furan ring. However, in this compound, the situation is more complex. The fluorine atom at the 5-position is a deactivating group via its inductive effect but a weak activating group through resonance, directing ortho and para. The carbaldehyde group at the 4-position is a strong deactivating and meta-directing group.

Predicting the precise regioselectivity of electrophilic substitution on this molecule is challenging without experimental data. A combination of steric and electronic factors would govern the outcome. Potential sites for electrophilic attack include the 2-, 3-, 6-, and 7-positions.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -F | 5 | Inductively deactivating, Resonantly weakly activating | Ortho, Para (to positions 4 and 6) |

| -CHO | 4 | Strongly deactivating | Meta (to positions 2, 6) |

| Furan Oxygen | 1 | Activating | Ortho, Para (to positions 2 and furan ring) |

Nucleophilic Reactions on the Benzofuran Ring

The electron-rich benzofuran ring is generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. The carbaldehyde group at the 4-position does withdraw electron density, potentially making the ring more amenable to nucleophilic addition or substitution reactions, particularly at positions ortho and para to the aldehyde. However, specific examples of such reactions for this compound are not documented.

Ring-Opening and Rearrangement Reactions

Benzofurans can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or bases, or under photolytic conditions. The stability of the this compound ring system and its propensity for such reactions have not been reported. Rearrangement reactions are also conceivable, potentially involving migration of substituents or skeletal reorganization, but would likely require specific catalytic or energetic inputs.

Proposed Reaction Mechanisms for Synthesis and Transformation

Specific mechanistic studies for the synthesis and transformation of this compound are not available in the reviewed literature. However, general synthetic routes to substituted benzofurans often involve the construction of the heterocyclic ring from substituted phenols or salicylaldehydes. For instance, a plausible synthetic approach could involve the reaction of a suitably substituted fluorophenol with an appropriate C2 synthon, followed by cyclization and formylation.

Computational and Theoretical Mechanistic Insights

A thorough search of computational chemistry databases and literature reveals no specific theoretical studies on the reaction mechanisms or electronic properties of this compound. Such studies would be valuable for understanding its reactivity, predicting reaction outcomes, and designing new synthetic transformations. Density Functional Theory (DFT) calculations, for example, could provide insights into the bond dissociation energies, charge distribution, and transition state energies for various potential reactions.

Experimental Verification of Mechanistic Pathways

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented experimental studies concerning the mechanistic pathways of this compound. While the synthesis and reactivity of benzofuran derivatives, as a class of compounds, are widely explored, specific research detailing the experimental verification of reaction mechanisms for this compound is not publicly available.

Methodologies that are typically employed to elucidate and verify such reaction pathways include, but are not limited to, kinetic studies, isotopic labeling experiments, and the isolation or spectroscopic detection of reaction intermediates. These experimental approaches provide empirical data to support or refute proposed theoretical mechanisms.

For instance, kinetic studies would involve monitoring the rate of a reaction involving this compound under various conditions (e.g., changing reactant concentrations, temperature, or catalyst) to determine the rate law and activation parameters. This data offers insight into the composition of the rate-determining step of the reaction.

Isotopic labeling, another powerful tool, could involve synthesizing this compound with a specific atom replaced by its isotope (e.g., ¹³C in the carbonyl group or deuterium (B1214612) on the aldehyde). By tracking the position of the isotope in the products, the bond-forming and bond-breaking steps of a mechanism can be traced.

Furthermore, the direct observation of transient intermediates through techniques such as low-temperature NMR, flash photolysis, or mass spectrometry provides definitive evidence for their involvement in a reaction pathway.

Despite the utility of these methods, their application to the specific reactions of this compound has not been reported in the reviewed literature. Research in the broader field of benzofuran chemistry often focuses on the development of new synthetic methodologies rather than detailed mechanistic investigations of individual derivatives. Therefore, a data-driven account of the experimental verification of its mechanistic pathways cannot be provided at this time.

Computational and Theoretical Investigations of 5 Fluorobenzofuran 4 Carbaldehyde

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the properties of benzofuran (B130515) derivatives. bhu.ac.innih.gov These methods allow for the detailed examination of molecular structure, electronic properties, and reactivity. nrel.govnih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of molecules like 5-Fluorobenzofuran-4-carbaldehyde are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For benzofuran-5-carbaldehyde derivatives, DFT calculations have been used to determine these energies. bhu.ac.in For instance, in a study of a related chalcone, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO and LUMO energies were calculated to understand its electronic behavior. bhu.ac.in The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on the electron-rich parts of the molecule, making them susceptible to electrophilic attack, while the LUMO is on the electron-deficient parts, which are prone to nucleophilic attack. researchgate.netresearchgate.net

Interactive Table: Frontier Molecular Orbital Energies of a Related Benzofuran Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -2.34 |

| Energy Gap (ΔE) | 3.87 |

Mulliken Charge Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule, providing insight into the distribution of electrons. researchgate.netnumberanalytics.com This analysis helps in understanding the electrostatic potential and identifying reactive sites. numberanalytics.com In many organic molecules, oxygen atoms typically exhibit negative Mulliken charges, while hydrogen atoms have positive charges. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comnih.gov This is crucial for understanding the molecule's flexibility and the preferred shapes it adopts. The collection of all possible conformations and their corresponding energies forms the potential energy landscape. bris.ac.ukcam.ac.uk

For a molecule like this compound, the primary conformational flexibility would arise from the rotation of the carbaldehyde group relative to the benzofuran ring. Computational methods can map the energy changes associated with this rotation, identifying the most stable (lowest energy) and least stable (highest energy) conformations. lumenlearning.com This information is vital for predicting how the molecule might interact with other molecules, such as in a biological receptor site. mdpi.comnih.gov

Simulation of Reaction Pathways and Transition States

Quantum chemical calculations are powerful tools for mapping out the entire course of a chemical reaction. nih.govaps.org By calculating the energies of reactants, products, and intermediate transition states, a complete reaction pathway can be simulated. aps.orgnih.gov This allows for the determination of activation energies, which are critical for understanding reaction rates. academie-sciences.fr

For instance, in the synthesis of benzofuran derivatives, computational studies can elucidate the mechanism of cyclization reactions. acs.org These simulations can help identify the most favorable reaction pathway and predict the structure of the transition state, the high-energy point that must be overcome for the reaction to proceed. acs.orgbeilstein-journals.org

Prediction of Reactivity and Selectivity

Based on the electronic structure and reaction pathway simulations, the reactivity and selectivity of a molecule can be predicted. rsc.orgnih.gov For this compound, the presence of the electron-withdrawing fluorine atom and the carbaldehyde group significantly influences the reactivity of the benzofuran ring. acs.org

Computational models can predict where a particular reaction is most likely to occur (regioselectivity) and which of several possible products will be favored. mit.educhem8.org For example, in reactions involving electrophilic aromatic substitution, calculations can predict which position on the benzene (B151609) or furan (B31954) ring is most susceptible to attack. This predictive power is invaluable in synthetic chemistry for designing reactions that yield the desired product with high efficiency. chem8.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. researchgate.netbeilstein-journals.org By solving Newton's equations of motion for all the atoms in the system, MD simulations can model conformational changes, interactions with solvent molecules, and the binding of a molecule to a receptor. pnas.orgrsc.orgmdpi.com

While specific MD simulation studies on this compound are not detailed in the provided search results, this technique is widely applied to study the behavior of similar small molecules in biological systems. researchgate.netpnas.org For example, MD simulations can be used to explore the free energy landscape of a ligand binding to a protein, providing insights into the binding affinity and the mechanism of interaction. rsc.orgnih.gov

Conformational Behavior of Fluorinated Benzofurans

The three-dimensional shape of a molecule, or its conformation, is critical to its function. The incorporation of fluorine into the benzofuran scaffold can exert significant control over the molecule's preferred conformation. This is due to a combination of steric and electronic effects unique to the fluorine atom. While specific conformational analysis of this compound is not extensively documented in publicly available research, the principles governing the conformational preferences of fluorinated aromatic compounds can be applied.

Computational studies on fluorinated organic molecules have revealed that the C-F bond can act as a "conformational tool" beilstein-journals.org. The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, leading to electrostatic interactions that can stabilize or destabilize certain conformations. Furthermore, hyperconjugative interactions, where electron density is shared between a C-H or C-C bond and the antibonding orbital of the C-F bond (σ → σ*C-F), can influence torsional angles and rotational barriers within the molecule.

In fluorinated piperidines, for example, a strong preference for an axial orientation of the fluorine atom has been observed, a phenomenon influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors d-nb.info. For fluorinated aromatic systems, the position of the fluorine atom on the ring can influence the planarity of the molecule and the orientation of substituents. In the case of this compound, the fluorine at position 5 and the carbaldehyde group at position 4 are on the fused benzene ring. The planarity of the benzofuran ring system is a key feature, and the substituents are likely to lie in the plane of the ring to maximize conjugation. However, minor deviations from planarity can occur due to repulsive interactions between the fluorine and the adjacent carbaldehyde group. Density Functional Theory (DFT) calculations are a powerful tool for predicting the optimal geometry and conformational energies of such molecules tandfonline.comfrontiersin.org.

A theoretical study on multi-fluorinated benzofuran liquid crystals demonstrated that DFT calculations could successfully predict the optimal geometry, polarizability, and dipole moment of these molecules, which correlated well with experimental observations tandfonline.com. This underscores the reliability of computational methods in elucidating the conformational behavior of fluorinated benzofurans.

Interactions with Solvents and Other Molecules

The interactions of a molecule with its environment, such as solvents or biological macromolecules, are crucial for its activity. Computational methods are widely used to model these interactions at an atomic level. For this compound, understanding its interactions with different solvents can provide insights into its solubility and reactivity in various media.

The polarity of the solvent can significantly influence the conformational preferences and electronic structure of fluorinated compounds. Computational studies on fluorinated piperidines have shown that the stability of different conformers can change with increasing solvent polarity d-nb.info. This is often due to the difference in dipole moments between conformers; more polar conformers are better stabilized in polar solvents. Theoretical investigations using models like the Polarizable Continuum Model (PCM) can simulate the effects of a solvent's dielectric constant on the solute molecule tesisenred.net.

DFT calculations can be employed to study the influence of solvent polarity on the molecular geometries and electronic structures of organic ligands tesisenred.net. For instance, in a study of a π-conjugated ligand, it was shown that bond lengths and atomic charges were altered with increasing solvent polarity tesisenred.net. For this compound, it is expected that polar solvents would interact with the polar C-F and C=O bonds, potentially influencing the molecule's reactivity and spectral properties.

Furthermore, computational methods can model specific intermolecular interactions, such as hydrogen bonding. While the C-F bond is a poor hydrogen bond acceptor, it can participate in non-covalent interactions that influence molecular recognition and binding nih.gov. The oxygen atom of the furan ring and the carbonyl oxygen of the carbaldehyde group in this compound are potential hydrogen bond acceptors, and computational docking studies can predict how these interactions might occur with receptor sites rsc.org.

A study on fluorinated protein-ligand complexes highlighted the importance of accurate force fields in molecular simulations to correctly model the behavior of fluorinated compounds in biological systems nih.gov. These simulations can reveal how fluorine substitution can disrupt water networks in a binding pocket, leading to changes in binding affinity nih.gov.

Cheminformatics and QSAR Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.comnih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

For a series of benzofuran derivatives, a 2D-QSAR study was conducted to understand their vasodilatory activity mdpi.com. The resulting model was able to correlate the biological activity with specific molecular descriptors, providing insights into the structural requirements for this activity. In another study, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to investigate the anti-acetylcholinesterase activity of novel pyrazole (B372694) and benzofuran-based derivatives frontiersin.org. These 3D-QSAR methods provide a more detailed understanding of how the steric and electrostatic fields of a molecule influence its interaction with a biological target.

The inclusion of fluorine as a substituent in QSAR studies of benzofurans has been shown to be significant. The addition of single or multiple fluorine atoms can increase the lipophilicity of the compounds, which can affect their absorption and distribution rsc.org. However, it can also impact their toxicity rsc.org. A QSAR model for fluorinated benzofurans would need to carefully consider descriptors that capture the unique electronic and steric properties of the fluorine atom.

| QSAR Study Type | Compound Class | Key Findings | Reference |

| 2D-QSAR | Benzofuran-based vasodilators | A statistically significant model was developed correlating molecular descriptors with vasodilation activity. | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Pyrazole and benzofuran derivatives | The models provided insights into the steric, electrostatic, and hydrophobic fields influencing acetylcholinesterase inhibition. | frontiersin.org |

| General Observation | Fluorinated benzofurans | Fluorination can increase lipophilicity and may also increase cytotoxicity. | rsc.org |

Computational Approaches to Fluorine-Specific Interactions

The unique properties of the fluorine atom give rise to specific non-covalent interactions that are of great interest in medicinal chemistry and materials science. Computational chemistry provides powerful tools to investigate these "fluorine-specific interactions" acs.org.

One of the most studied fluorine-specific interactions is the cation–π interaction. While aromatic rings are electron-rich and can interact favorably with cations, the introduction of electron-withdrawing fluorine atoms would be expected to weaken this interaction. However, computational studies have shown that the situation is more complex rsc.org. DFT calculations have been used to evaluate the binding energies of cations to fluorinated benzene rings, revealing the subtle interplay of electrostatic and dispersion forces rsc.org. For this compound, the fluorine atom could modulate the electrostatic potential of the aromatic system, thereby influencing its ability to participate in cation–π interactions.

Another important aspect is the ability of fluorine to form hydrogen bonds. While organic fluorine is a weak hydrogen bond acceptor, these interactions can be significant in certain contexts, particularly in biological systems where they can influence ligand binding and protein stability nih.gov. Computational methods can be used to identify and characterize these weak hydrogen bonds.

The perfluorination of aromatic compounds has been shown to reinforce their van der Waals interactions with rare gases, as demonstrated by rotational spectroscopy and computational chemistry csic.es. This suggests that fluorine can enhance dispersion forces, which are a key component of intermolecular interactions.

Computational studies are also crucial for understanding the role of fluorine in protein-ligand binding. Molecular simulations with accurate force fields can dissect the energetic contributions of fluorination, including direct interactions with the protein and indirect effects mediated by the displacement of water molecules nih.govacs.org. These computational approaches are essential for the rational design of fluorinated drugs, allowing for the prediction of the effects of fluorination on binding affinity and selectivity.

| Computational Method | Interaction Studied | Key Insights | Reference |

| Density Functional Theory (DFT) | Cation–π interactions | Provides accurate binding energies and geometries for cations interacting with fluorinated aromatic rings. | rsc.org |

| Molecular Dynamics (MD) Simulations | Protein-ligand binding | Reveals the role of fluorine in disrupting water networks and its impact on binding affinity. | nih.gov |

| Rotational Spectroscopy & CCSD calculations | van der Waals interactions | Shows that perfluorination can strengthen van der Waals forces. | csic.es |

Advanced Applications and Derivatization of 5 Fluorobenzofuran 4 Carbaldehyde in Organic Synthesis

Use as a Building Block for Complex Molecules

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Aldehydes are classic examples of such building blocks due to their vast and well-established reactivity, particularly in carbon-carbon bond-forming reactions. 5-Fluorobenzofuran-4-carbaldehyde serves as a valuable precursor for the synthesis of intricate molecules, particularly those with potential biological activity. sigmaaldrich.comingentaconnect.comacs.org

The reactivity of the aldehyde group allows for its transformation into a wide array of other functionalities, enabling the construction of larger molecular frameworks. For instance, the benzofuran (B130515) scaffold is a core component of many bioactive natural products and synthetic compounds. mdpi.com The presence of the fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and membrane permeability of the final complex molecule.

A notable example of a complex molecule built upon a related scaffold is 3-(5-Fluorobenzofuran-3-yl)-4-(5-methyl-5H- oup.comthieme-connect.comdioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione . tcichemicals.comwikipedia.orgingentaconnect.com This compound, a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), has demonstrated antiproliferative activity against pancreatic cancer cell lines. The synthesis of such benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) involves coupling reactions that ultimately link the two complex heterocyclic systems, showcasing the utility of the fluorobenzofuran moiety as a key structural component in drug discovery.

Another class of complex molecules derived from the benzofuran core are aurones , which are isomers of flavonoids. scilit.com The synthesis of aurone (B1235358) derivatives often involves the condensation of a benzofuranone with an aldehyde. A specific example is (Z)-2-(4′-azidobenzylidene)-5-fluorobenzofuran-3(2H)-one , a fluorescent probe designed for the detection of hydrogen sulfide. acs.orgambeed.comnih.gov The synthesis of this probe highlights how the benzofuran scaffold can be elaborated through reactions at the position adjacent to the furan (B31954) oxygen, analogous to the reactivity expected from the carbaldehyde in condensation reactions.

Synthesis of Novel Fluorinated Heterocycles and Hybrid Systems

The demand for novel ring-fluorinated heterocycles is high, driven by their potential applications in medicine and materials. electronicsandbooks.comresearchgate.net this compound is not just a final product but also a starting platform for the synthesis of more elaborate fluorinated and hybrid heterocyclic systems. The strategic placement of both a fluorine atom and an aldehyde group on the benzofuran core allows for a multitude of subsequent chemical transformations.

There are two primary strategies for generating novel fluorinated heterocycles: utilizing fluorinated building blocks or employing late-stage fluorination techniques. scilit.comelectronicsandbooks.com this compound falls into the first category, providing a ready-made fluorinated core. The aldehyde group is the key handle for further construction. It can participate in a variety of cyclization and condensation reactions to build new rings onto the existing framework.

For example, the aldehyde can react with binucleophilic reagents to form new fused or spiro-heterocyclic systems. Condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization, can lead to the formation of fused pyridines, pyrimidines, or other heterocyclic rings, all while retaining the influential fluorine atom. Furthermore, the development of photocatalytic methods has enabled dual C-F bond cleavage of related α-CF3-ortho-hydroxystyrenes to generate 2-fluorobenzofurans, demonstrating that the benzofuran system is amenable to complex, modern synthetic methods for creating diverse fluorinated structures. rsc.org

Preparation of Substituted Benzofuran Derivatives

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, and the ability to modify its substitution pattern is crucial for optimizing biological activity. mdpi.comcymitquimica.com this compound, while already substituted, provides a template for the synthesis of a wide range of other derivatives through reactions involving the aldehyde group or the aromatic system. A variety of synthetic methodologies can be employed to achieve this diversification.

The aldehyde functionality is particularly versatile and can be converted into numerous other groups. Standard organic transformations can be used to prepare a family of derivatives with modified properties. Additionally, the benzofuran ring itself can undergo further substitution, although the existing substituents will direct the position of any new groups.

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |

| Oxidation of Aldehyde | KMnO₄, CrO₃, etc. | 5-Fluorobenzofuran-4-carboxylic acid |

| Reduction of Aldehyde | NaBH₄, LiAlH₄ | (5-Fluorobenzofuran-4-yl)methanol |

| Reductive Amination | Amine, NaBH₃CN | 5-Fluorobenzofuran-4-yl)methanamine |

| Wittig Reaction | Phosphonium ylide (R-CH=PPh₃) | 5-Fluoro-4-(alkenyl)benzofuran |

| Grignard/Organolithium Addition | R-MgBr or R-Li, then H₃O⁺ | α-Alkyl-(5-fluorobenzofuran-4-yl)methanol |

| Condensation Reactions | Active methylene compounds (e.g., malononitrile) | Knoevenagel condensation products |

| Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Further substitution on the benzene (B151609) ring |

Role in Stereoselective Synthesis

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical concept in modern drug discovery and synthesis, as different stereoisomers of a molecule can have vastly different biological activities. The aldehyde group of this compound makes it an excellent substrate for stereoselective carbon-carbon bond-forming reactions, allowing for the controlled introduction of new chiral centers.

While all stereospecific reactions are stereoselective, not all stereoselective reactions are stereospecific. The key is the ability to control the three-dimensional arrangement of atoms during a reaction. The planar carbonyl group of the aldehyde presents two distinct faces (re and si) to incoming nucleophiles. By using a chiral catalyst, a chiral auxiliary, or a chiral reagent, the attack can be directed to one face preferentially, resulting in an excess of one enantiomer or diastereomer of the product.

Key stereoselective reactions involving aldehydes include:

Aldol (B89426) Reaction: The reaction of an enolate with the aldehyde can create two new stereocenters. The development of catalytic, enantioselective aldol reactions using organocatalysts or metal complexes allows for high stereocontrol. The synthesis of fluorinated aldol products is particularly important for creating analogues of medicinally relevant compounds.

Henry (Nitroaldol) Reaction: The addition of a nitronate to the aldehyde yields a β-nitro alcohol, with the potential to form two new stereocenters.

Asymmetric Allylation/Crotylation: The reaction with chiral allylmetal reagents adds a three-carbon unit with predictable stereochemistry.

Nucleophilic Addition of Organometallic Reagents: The addition of Grignard or organolithium reagents in the presence of a chiral ligand can proceed with high enantioselectivity.

Through these methods, this compound can be converted into a range of chiral alcohols, amines, and other derivatives, providing access to a rich chemical space of enantiomerically-pure, complex molecules.

Application in Material Science Research

The unique electronic properties of the benzofuran scaffold, enhanced by fluorination, make its derivatives promising candidates for applications in material science, particularly in the field of organic electronics. wikipedia.org The aldehyde group provides a reactive handle for building larger conjugated systems or for incorporation into polymers. ambeed.com

Benzofuran derivatives have been successfully utilized as fluorescent materials in Organic Light-Emitting Diodes (OLEDs) . oup.comthieme-connect.comacs.org They are particularly noted for their potential as efficient blue emitters, a crucial component for full-color displays and white lighting, which remains a significant challenge in OLED technology. oup.comnih.gov The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, which can improve resistance to oxidation and tune the emission color. wikipedia.org The synthesis of ladder-type benzobisbenzofurans has also been explored for their potential in organic electronics. ingentaconnect.com

Furthermore, the fluorescent properties of benzofuran derivatives are exploited in the development of fluorescent probes and sensors . ambeed.com Aurones, which can be synthesized from benzofuran precursors, are noted for their fluorescent properties and have been developed as probes for biological imaging. rsc.org The ability to undergo condensation reactions makes benzofuran carbaldehydes useful for creating luminogens that exhibit aggregation-induced emission (AIE) or solid-state emission enhancement, properties that are highly desirable for various optical applications. electronicsandbooks.com

In polymer chemistry , benzofuran carbaldehyde can act as a monomer or a cross-linking agent to create polymers with unique thermal and mechanical properties. ambeed.com Additionally, multi-fluorinated benzofuran derivatives have been investigated as components of liquid crystals , where the fluorine atoms play a key role in inducing large dielectric anisotropy and improving solubility.

| Application Area | Specific Use | Role of Benzofuran/Fluorine |

| Organic Electronics | Blue-emitting layer in OLEDs | Provides high fluorescence quantum yield; fluorine tunes energy levels and enhances stability. oup.comthieme-connect.comwikipedia.org |

| Organic Electronics | Organic Field-Effect Transistors (OFETs) | The fused aromatic system facilitates charge transport. thieme-connect.com |

| Sensors/Imaging | Fluorescent probes | The benzofuran core acts as a fluorophore; derivatives can be designed for specific analytes. ambeed.comrsc.org |

| Polymer Science | Monomers, cross-linking agents | The aldehyde group allows incorporation into polymer chains. ambeed.com |

| Display Technology | Liquid crystals | The rigid benzofuran core combined with fluorine substituents can induce desirable liquid crystalline phases and dielectric properties. |

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research should focus on creating greener pathways to 5-Fluorobenzofuran-4-carbaldehyde that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for development include:

Solvent-Free Reactions: Exploring solid-state reactions or reactions under solvent-free conditions can significantly reduce the environmental impact associated with volatile organic solvents. nih.gov

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or biodegradable deep eutectic solvents (DES) as reaction media can offer more sustainable alternatives to traditional organic solvents. nih.govacs.org

Energy-Efficient Synthesis: The application of microwave irradiation or ultrasonication can potentially shorten reaction times and reduce energy consumption compared to conventional heating methods. rsc.org

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will minimize the formation of byproducts. nih.gov

Recent advancements in the sustainable synthesis of benzofurans, such as the use of a reusable copper-functionalized MIL-101(Cr) catalyst for A³ coupling and cycloisomerization reactions, provide a promising blueprint for future work on this compound. nih.gov Such protocols offer advantages like high yields, operational simplicity, and catalyst recyclability. nih.gov

Exploration of Novel Catalytic Systems

Catalysis is at the heart of efficient organic synthesis. The exploration of novel catalytic systems offers the potential for milder reaction conditions, improved selectivity, and higher yields in the synthesis of this compound.

Future research in this area should investigate:

Transition Metal Catalysis: While palladium and copper catalysts are commonly used, the potential of other transition metals like nickel, rhodium, and gold in the synthesis of fluorinated benzofurans remains largely untapped. nih.govacs.orgbeilstein-journals.org Nickel catalysts, for instance, have been shown to be effective in providing the activation energy for nucleophilic addition reactions in the synthesis of benzofuran (B130515) derivatives. nih.govacs.org Rhodium-catalyzed multicomponent synthesis also presents a promising avenue for creating optically active benzofuran compounds. nih.govacs.org

Organocatalysis: The use of small organic molecules as catalysts can offer a metal-free alternative, reducing concerns about metal contamination in the final product. Asymmetric organocatalysis could also provide a route to enantiomerically pure fluorinated benzofurans. nih.gov

Nanocatalysis: The unique properties of nanomaterials, such as high surface area and tunable reactivity, make them attractive candidates for catalysis. Carbon nanotubes (CNTs), for example, have emerged as promising heterogeneous catalysts for the synthesis of fluorine-containing heterocycles due to their stability and reusability. ucj.org.ua

Photoredox Catalysis: Light-mediated catalysis can enable novel transformations under mild conditions. The combination of N-heterocyclic carbene (NHC) and photoredox catalysis has been successfully used for the fluoroaroylation of benzofurans, suggesting its potential applicability to the synthesis of this compound. acs.org

Electrocatalysis: Electrolysis-mediated reactions offer a reagent-free method for promoting chemical transformations. nih.govfrontiersin.org The development of electrocatalytic methods for the cyclization and functionalization steps in the synthesis of this compound could lead to more sustainable processes. nih.govfrontiersin.org

| Catalytic System | Potential Advantages | Relevant Research |

|---|---|---|

| Transition Metal Catalysis (Ni, Rh, Au) | High efficiency, potential for novel reactivity and stereoselectivity. | nih.govacs.orgbeilstein-journals.org |

| Organocatalysis | Metal-free, potential for asymmetric synthesis. | nih.gov |

| Nanocatalysis (e.g., Carbon Nanotubes) | Heterogeneous, reusable, high stability. | ucj.org.ua |

| Photoredox Catalysis | Mild reaction conditions, unique transformations. | acs.org |

| Electrocatalysis | Reagent-free, sustainable. | nih.govfrontiersin.org |

Integration of Artificial Intelligence and Machine Learning in Synthesis Planning

The complexity of organic synthesis is a significant challenge that can be addressed by leveraging the power of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast amounts of chemical data to predict reaction outcomes, propose novel synthetic routes, and optimize reaction conditions. acs.org

Future applications of AI and ML in the synthesis of this compound could include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule, helping chemists to identify the most efficient and cost-effective routes. arxiv.orgmicrosoft.com These tools can be trained on large databases of chemical reactions to learn the rules of chemical reactivity. nih.gov

Reaction Optimization: Machine learning models can be used to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for a given transformation, reducing the need for extensive experimental screening.

Discovery of Novel Reactions: By analyzing patterns in chemical data, AI algorithms may be able to identify novel and previously unimagined chemical reactions that could be applied to the synthesis of this compound. frontiersin.org

Flow Chemistry Automation: AI can be integrated with automated flow chemistry platforms to enable the rapid and efficient synthesis of chemical compounds with minimal human intervention. frontiersin.org

Discovery of Unimagined Reactions and Methodologies

The discovery of novel chemical reactions is a driving force in organic synthesis. While many methods exist for the construction of the benzofuran ring system, the exploration of unconventional and "unimagined" reactions could lead to more direct and efficient syntheses of this compound. nih.govnih.gov

Potential areas for exploration include:

Dearomatizing Functionalizations: Recent work on the dearomatizing fluoroaroylation of benzofurans using aroyl fluorides as bifunctional reagents highlights the potential for novel C-C and C-F bond-forming reactions. acs.org Exploring similar dearomatization strategies could provide new routes to functionalized benzofuran cores.

Radical Cascade Reactions: The use of radical cyclization cascades can enable the rapid construction of complex polycyclic benzofuran derivatives. rsc.org Investigating radical-based approaches for the synthesis of this compound could lead to highly efficient one-pot procedures.

C-H Activation/Functionalization: Direct C-H functionalization represents a highly atom-economical approach to the synthesis of substituted benzofurans. nih.gov Developing methods for the selective C-H functionalization of a pre-formed 5-fluorobenzofuran (B42319) core would provide a versatile tool for late-stage diversification.

[3+2] Cycloaddition Reactions: The use of [3+2] cycloaddition reactions, for example between quinone monoacetals and vinyl ethers, has been shown to be an effective method for the synthesis of dihydrobenzofuran derivatives. nih.govfrontiersin.org Exploring similar cycloaddition strategies could provide novel pathways to the core structure of this compound.

Investigation of Advanced Spectroscopic Techniques for Characterization

The unambiguous characterization of novel compounds is a cornerstone of chemical research. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used, the application of more advanced and specialized techniques could provide deeper insights into the structure and properties of this compound. rsc.orgnih.govwisdomlib.org

Future research could benefit from the application of:

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms within the molecule. Solid-state NMR could be used to study the compound in its solid form, providing information about its crystal packing and polymorphism.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of stereocenters.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. rsc.orgnih.gov This technique is invaluable for confirming the structure of novel compounds and for studying intermolecular interactions.

Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical calculations can provide a powerful tool for structural elucidation. tandfonline.com Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters can aid in the interpretation of experimental spectra.

| Technique | Information Provided | Relevance |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity. | Unambiguous structural confirmation. |

| Solid-State NMR | Information on crystal packing and polymorphism. | Characterization of the solid-state properties. |

| Chiroptical Spectroscopy (CD, VCD) | Determination of absolute configuration for chiral derivatives. | Stereochemical analysis. |

| X-ray Crystallography | Precise 3D molecular structure. | Definitive structural proof and study of intermolecular interactions. |

| Computational Spectroscopy | Theoretical prediction of spectroscopic parameters. | Aid in the interpretation of experimental data. |

Further Computational Studies on Fluorine Effects and Tunneling Phenomena

Computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactivity. Further theoretical studies on this compound can provide valuable insights into the role of the fluorine substituent and the potential for quantum mechanical tunneling in its reactions.

Key areas for computational investigation include:

Fluorine's Electronic and Steric Effects: Density Functional Theory (DFT) calculations can be employed to probe how the fluorine atom influences the electron distribution, molecular geometry, and reactivity of the benzofuran ring. researchgate.net This includes its impact on the acidity of protons, the nucleophilicity of the furan (B31954) oxygen, and the electrophilicity of the aldehyde group.

Reaction Mechanisms: Computational modeling can be used to elucidate the detailed mechanisms of synthetic reactions leading to this compound. This includes identifying transition states, calculating activation barriers, and exploring competing reaction pathways. chemrxiv.org

Quantum Tunneling: For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling can play a significant role, even at room temperature. chemrxiv.orgacs.orgresearchgate.net Computational studies can predict the likelihood of tunneling in reactions involving this compound, which could lead to unexpected products or reaction rates. nih.gov In some cases, even heavier atoms like fluorine have been shown to undergo tunneling. chemrxiv.org

Conformational Analysis: The presence of the formyl group introduces the possibility of different conformers. Computational studies can determine the relative energies of these conformers and investigate whether they exhibit different reactivities, potentially influenced by quantum tunneling. nih.gov

Recent studies have demonstrated that conformers of a similar molecule, triplet 2-formyl-3-fluorophenylnitrene, can react independently via quantum tunneling to form distinct products. nih.gov This highlights the importance of considering such quantum effects in the reactions of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluorobenzofuran-4-carbaldehyde, and what parameters critically affect yield?

- Methodology : Common routes include Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the fluorinated benzofuran scaffold. Critical parameters include reaction temperature (optimized between 80–120°C), catalyst loading (e.g., palladium-based catalysts for coupling reactions), and solvent polarity (e.g., DMF or THF). Impurities like unreacted 5-fluorobenzofuran precursors can reduce yields, necessitating purification via column chromatography .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while fluorine substituents cause splitting in aromatic regions (δ 7.0–8.0 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]+ peaks at m/z 178.03 (calculated for C₉H₅FO₂).

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde group .

Q. What safety precautions are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles), conduct reactions in a fume hood, and avoid inhalation/contact. Store at 2–8°C in airtight containers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Methodology : Cross-validate using X-ray crystallography (e.g., SHELXL for structure refinement ) or computational NMR prediction tools (e.g., DFT calculations). For ambiguous NOESY/ROESY signals, variable-temperature NMR can clarify dynamic effects .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to assess electrophilicity. Solvent effects (e.g., PCM models for DCM) refine transition-state energies .

Q. How does the fluorine substituent influence the electronic properties of the aldehyde group?

- Methodology : Fluorine’s electron-withdrawing effect reduces electron density at the aldehyde carbon, increasing susceptibility to nucleophilic attack. Hammett substituent constants (σₚ ≈ 0.06) and Natural Bond Orbital (NBO) analysis quantify this effect .

Q. What strategies improve crystallinity for X-ray studies of this compound?

- Methodology : Slow evaporation from ethanol/water (1:1) at 4°C promotes crystal growth. For poor crystallizers, co-crystallization with triphenylphosphine oxide or using SHELXD for ab initio phasing may help .

Q. How can impurities during synthesis be systematically identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。